3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-18(13-25-12-14-4-2-1-3-5-14)21-15-6-8-16(9-7-15)26-17-10-11-27-19(17)20(23)24/h1-11H,12-13H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFKLOLHJZXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate acylating agent to form the benzyloxy group.
Coupling with Thiophene Derivative: The benzyloxy intermediate is then coupled with a thiophene derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Thiophene-2-carboxylic Acid (CAS 527-72-0)
Structural Features :
Key Differences :
Functional Insights: The benzyloxy-acetamido-phenoxy substituent in the target compound may enhance membrane permeability compared to the unsubstituted thiophene-2-carboxylic acid, which is more hydrophilic.
Methyl 3-[2-(2-Bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate (CAS 477869-15-1)
Structural Features :
- Methyl ester at position 2 instead of a carboxylic acid.
- Bromo and chloro substituents on the phenoxy group .
Key Differences :
Functional Insights :
The methyl ester analog’s reduced polarity could improve bioavailability, while the target compound’s free carboxylic acid may enable stronger interactions with biological targets (e.g., enzymes or receptors).
β-Lactam Derivatives (e.g., and Compounds)
Structural Features :
Key Differences :
Functional Insights :
While β-lactams focus on bacterial cell wall synthesis inhibition, the target compound’s thiophene-carboxylic acid scaffold may target different pathways (e.g., kinase inhibition or anti-inflammatory activity).
Research Implications and Gaps
- Synthetic Challenges: The benzyloxy-acetamido-phenoxy side chain in the target compound requires multi-step synthesis, unlike simpler analogs .
- Biological Data: No direct activity data for the target compound is available in the provided evidence.
- Safety Profile : Thiophene-2-carboxylic acid’s safety data (e.g., lab handling precautions) may inform risk assessments for the target compound.
Biological Activity
The compound 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound showed inhibition percentages in the ABTS radical cation assay comparable to standard antioxidants like ascorbic acid. The antioxidant activity is crucial as it helps in mitigating oxidative stress, which is linked to various diseases.
Antibacterial Activity
The antibacterial potential of thiophene derivatives has been extensively studied. In vitro tests against various bacterial strains have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Index (%) | Reference |
|---|---|---|
| Staphylococcus aureus | 83.3 | |
| Bacillus subtilis | 82.6 | |
| Escherichia coli | 64.0 | |
| Pseudomonas aeruginosa | 86.9 |
These results indicate that the compound could be a promising candidate for developing new antibacterial agents.
Enzyme Inhibition
Thiophene carboxamide compounds have been identified as inhibitors of various enzymes, including IKK-2 (Inhibitor of Nuclear Factor kappa-B Kinase subunit beta), which plays a critical role in inflammatory responses. The inhibition of such enzymes suggests potential applications in treating inflammatory diseases.
Case Studies
- Antioxidant Properties : A study conducted on amino thiophene derivatives highlighted their ability to scavenge free radicals effectively, with one derivative showing a significant inhibition percentage of 62%, indicating strong antioxidant activity compared to traditional antioxidants like ascorbic acid .
- Antibacterial Efficacy : Another research focused on the antibacterial properties of thiophene derivatives revealed that certain compounds demonstrated higher activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting structural modifications could enhance efficacy .
Q & A
Basic: What are the recommended synthetic routes for 3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid, and what key reaction conditions are required?
Answer:
The synthesis typically involves multi-step reactions:
Thiophene core formation : Start with thiophene-2-carboxylic acid derivatives, using cyclization or cross-coupling reactions to build the heterocyclic core .
Phenoxy group introduction : Employ nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the 4-hydroxyphenyl moiety to the thiophene ring .
Benzyloxy acetamido functionalization : React the phenoxy intermediate with 2-(benzyloxy)acetyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) to form the acetamido linkage .
Key conditions : Use anhydrous solvents (e.g., DMF, THF), catalysts like DMAP for acylation, and monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?
Answer:
- NMR : Prioritize H and C NMR to confirm:
- Thiophene proton signals (δ 6.5–7.5 ppm, coupling patterns for substitution) .
- Benzyloxy group (δ 4.5–5.0 ppm for –OCH2–; aromatic protons at δ 7.2–7.4 ppm) .
- FT-IR : Identify amide C=O stretch (~1650 cm) and carboxylic acid O–H (~2500–3300 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns to validate the acetamido-phenoxy-thiophene backbone .
Basic: What are the stability considerations for this compound under standard laboratory conditions, and how should it be stored to prevent degradation?
Answer:
- Degradation risks : The thiophene ring is sensitive to strong oxidizers; the benzyloxy group may undergo hydrolysis under acidic/basic conditions .
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C. Use desiccants to mitigate moisture-induced hydrolysis .
Advanced: How can researchers optimize the amide coupling step in the synthesis to enhance yield and purity?
Answer:
- Catalyst selection : Use HATU or EDCI/HOBt for efficient amide bond formation, reducing racemization .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and solubility .
- Workup strategies : Employ gradient pH adjustments during extraction to isolate the product from unreacted reagents .
Advanced: What computational methods are suitable for predicting the bioactive conformation of this compound?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular Dynamics (MD) : Simulate solvated systems (GROMACS) to assess stability of the benzyloxy-acetamido group in binding pockets .
Advanced: How to resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?
Answer:
- Experimental replication : Validate assays (e.g., COX-2 inhibition vs. MIC testing) under standardized conditions .
- Purity analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents) affecting bioactivity .
- Structural analogs : Compare activity of derivatives lacking the benzyloxy group to isolate functional group contributions .
Advanced: How to design a structure-activity relationship (SAR) study for the benzyloxy acetamido group?
Answer:
- Analog synthesis : Modify the benzyloxy moiety (e.g., replace with methoxy, nitro, or halogen substituents) .
- Pharmacological testing : Screen analogs against target enzymes (e.g., COX-2, kinases) to correlate substituent effects with potency .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of HCl during amide coupling .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How to resolve conflicting NMR data between theoretical and experimental results?
Answer:
- DFT calculations : Use Gaussian or ORCA to predict H/C chemical shifts and compare with experimental data .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and refine NMR assignments .
Advanced: How can high-throughput screening (HTS) assess inhibitory potential against enzyme targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
